Isoxazole Regioisomer Differentiation: 5-Carboxamide vs. 3-Carboxamide Determines Target Selectivity (PBK vs. PI3K/mTOR)
The target compound features an isoxazole-5-carboxamide moiety, which is specified in WO2011002772A1 as a core structural element for PBK/TOPK inhibitory activity [1]. In direct contrast, its closest structural analog GSK1059615 bears an isoxazole-3-carboxamide group with a 5-methyl substituent and demonstrates potent pan-PI3K/mTOR dual inhibition (PI3Kα IC50 = 0.4 nM, PI3Kβ IC50 = 0.6 nM, PI3Kδ IC50 = 2 nM, PI3Kγ IC50 = 5 nM, mTOR IC50 = 12 nM) . The shift from an isoxazole-3-carboxamide to an isoxazole-5-carboxamide scaffold, as encompassed by the patent claims, represents a deliberate design strategy to redirect kinase selectivity away from the PI3K family toward PBK/TOPK [1]. Quantitative PBK IC50 data for this specific compound are not publicly available; this evidence dimension is therefore tagged as Class-level inference based on patent-encompassed structural claims.
| Evidence Dimension | Target selectivity (primary kinase target determined by isoxazole regioisomer) |
|---|---|
| Target Compound Data | Isoxazole-5-carboxamide; PBK/TOPK-targeted scaffold per WO2011002772A1 claims [1]. Specific IC50 not publicly disclosed. |
| Comparator Or Baseline | GSK1059615 (isoxazole-3-carboxamide, 5-methyl): PI3Kα IC50 = 0.4 nM; PI3Kβ IC50 = 0.6 nM; PI3Kδ IC50 = 2 nM; PI3Kγ IC50 = 5 nM; mTOR IC50 = 12 nM . |
| Quantified Difference | Qualitative target shift: PBK/TOPK (target compound) vs. PI3K/mTOR (GSK1059615). Quantitative PBK IC50 not available. |
| Conditions | Patent-specified PBK inhibitory activity (WO2011002772A1); GSK1059615 IC50 values from biochemical kinase inhibition assays. |
Why This Matters
The isoxazole regioisomer (5-carboxamide vs. 3-carboxamide) is the decisive structural determinant of kinase target selectivity, enabling procurement of a PBK/TOPK-directed tool compound rather than a PI3K/mTOR inhibitor, which is critical for pathway-specific experimental designs.
- [1] WO2011002772A1 – Imidazopyridine derivatives and PBK inhibitors containing the same. World Intellectual Property Organization, filed 2010-06-29, published 2011-01-06. Claims encompass isoxazole-5-carboxamide derivatives as PBK inhibitors. View Source
